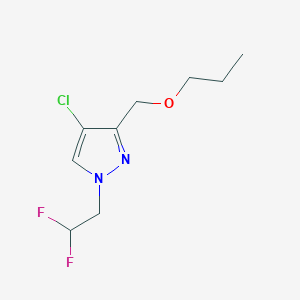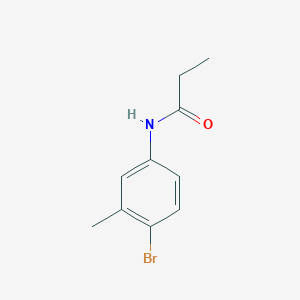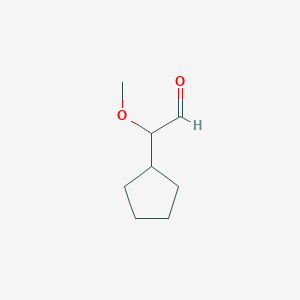
4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DFP-10825 and is a pyrazole derivative. DFP-10825 has been shown to exhibit various biochemical and physiological effects, making it a promising tool for scientific research.
作用機序
DFP-10825 works by selectively inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in various biological processes, including cell growth and division, signal transduction, and metabolism. By inhibiting the activity of protein kinases, DFP-10825 can help researchers better understand the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit various biochemical and physiological effects. One of the main effects of DFP-10825 is its ability to selectively inhibit the activity of protein kinases. This inhibition can lead to various downstream effects, including changes in cell growth and division, signal transduction, and metabolism.
実験室実験の利点と制限
One of the main advantages of using DFP-10825 in lab experiments is its selectivity for protein kinases. This selectivity allows researchers to study the function of these enzymes without affecting other cellular processes. However, one of the main limitations of using DFP-10825 is its potential toxicity. DFP-10825 has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of DFP-10825 in scientific research. One potential direction is the development of more selective protein kinase inhibitors based on the structure of DFP-10825. Another future direction is the use of DFP-10825 in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to better understand the potential toxic effects of DFP-10825 and to develop strategies to mitigate these effects.
In conclusion, DFP-10825 is a promising tool for scientific research due to its ability to selectively inhibit the activity of protein kinases. While there are limitations to its use, the potential applications of DFP-10825 in scientific research are vast, and further research is needed to fully understand its potential.
合成法
The synthesis of DFP-10825 involves the reaction of 4-chloro-3-formyl-1H-pyrazole with 2,2-difluoroethylamine and propoxymethyl chloride. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure DFP-10825.
科学的研究の応用
DFP-10825 has been shown to exhibit various biochemical and physiological effects, making it a promising tool for scientific research. One of the main scientific research applications of DFP-10825 is its use as a chemical probe to study the function of protein kinases. DFP-10825 has been shown to selectively inhibit the activity of protein kinases, making it a valuable tool for studying their role in various biological processes.
特性
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O/c1-2-3-15-6-8-7(10)4-14(13-8)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDUKJKQUSECRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)


![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2678282.png)
![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2678284.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2678288.png)

![5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678293.png)
![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)